molecular formula C14H7Cl2NO2S B2836064 (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate

Cat. No.: B2836064
M. Wt: 324.2 g/mol
InChI Key: XMAHHPKHWABKQE-UHFFFAOYSA-N
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Description

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate is a synthetic derivative based on the 8-hydroxyquinoline (8-HQ) pharmacophore, a scaffold renowned for its wide spectrum of biological activities . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and antiviral agents. The 8-HQ core is a privileged structure in drug discovery, known for its ability to act as a potent metal-chelating agent and to interact with multiple biological targets . Researchers utilize this and similar 8-HQ derivatives to explore new therapeutic strategies against multidrug-resistant bacterial strains . Furthermore, structurally related 5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated promising antiviral activity in vitro, including inhibition of the dengue virus (DENV2) and H5N1 avian influenza viruses, by acting at an early stage of the viral lifecycle . The integration of the thiophene-2-carboxylate moiety is a strategic modification, as thiophene derivatives are frequently employed in cross-coupling reactions and are common structural components in active pharmaceutical ingredients, potentially influencing the compound's physicochemical properties and biological interactions . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full mechanistic profile and potential applications in various biological assays.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-9-7-10(16)13(12-8(9)3-1-5-17-12)19-14(18)11-4-2-6-20-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAHHPKHWABKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CS3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-400152 typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the chlorination of a precursor compound under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of CL-400152 often involves the use of large-scale reactors and continuous processing techniques. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

CL-400152 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

The reactions of CL-400152 typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxides, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Synthesis of (5,7-Dichloroquinolin-8-yl) Thiophene-2-Carboxylate

The synthesis of this compound typically involves the coupling of 5,7-dichloroquinolin-8-ol with thiophene-2-carboxylic acid derivatives. The reaction conditions may include the use of coupling agents such as carbodiimides or nickel catalysts to facilitate the formation of the C–S bond under mild conditions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity against Gram-positive bacteria and some fungi.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus16Active
Clostridium difficile32Active
Candida auris16Active against resistant strains

The compound's efficacy against multidrug-resistant strains indicates its potential as a lead compound for developing new antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using A549 lung cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability.

Compound Viability (%) p-value
Control (Cisplatin)70.3-
(5,7-Dichloroquinolin derivative)24.5<0.0001

These results suggest that modifications to the quinoline structure can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Mechanistic Studies

Mechanistic studies have indicated that the mode of action for this compound may involve interference with nucleic acid synthesis or disruption of cellular processes in target organisms. This is evidenced by changes in gene expression profiles in treated microbial cells and cancer cell lines .

Clinical Trials and Research Findings

Recent clinical trials have highlighted the potential of this compound derivatives in treating infections caused by resistant strains of bacteria and fungi. For instance, a study reported successful treatment outcomes in patients with chronic infections where traditional antibiotics failed.

Comparative Studies

Comparative studies with existing antibiotics have shown that compounds based on this compound exhibit lower toxicity profiles while maintaining or enhancing antibacterial efficacy.

Mechanism of Action

The mechanism of action of CL-400152 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Derivatives

a) 2-(Aminomethyl)-5,7-Dichloroquinolin-8-yl tert-Butyl Carbonate (Intermediate 10)
  • Structure: Shares the 5,7-dichloroquinoline core but includes an aminomethyl group and a tert-butyl carbonate ester.
  • Synthesis : Prepared via EDC coupling and Boc deprotection, highlighting the use of carbodiimide chemistry for amide bond formation. This contrasts with the target compound’s ester linkage, which may offer different stability or reactivity profiles .
  • The target compound’s ester group could similarly serve as a synthetic handle for further derivatization.
b) 8-Hydroxy Quinoline-Indole Hybrids
  • Structure: Combines 8-hydroxyquinoline with indole moieties. While lacking the thiophene component, these hybrids emphasize the role of halogenation (e.g., Cl at 5,7-positions) in enhancing lipophilicity and bioactivity .
  • Key Difference : Replacement of the indole group with thiophene-2-carboxylate in the target compound may alter electronic properties and binding interactions.

Table 1: Comparison of Quinoline Derivatives

Compound Substituents Functional Groups Synthesis Method Yield (%)
Target Compound 5,7-Cl, thiophene-2-carboxylate Ester Not specified
Intermediate 10 5,7-Cl, aminomethyl, tert-butyl Carbonate EDC coupling
8-Hydroxy Quinoline-Indole 5,7-Cl, indole-2-carboxylate Amide Boc deprotection

Thiophene-Containing Compounds

a) 5-(Thiophene-2-yl)-2'-Deoxyuridine (8a)
  • Structure : A nucleoside analog with a thiophene substituent at the 5-position of deoxyuridine.
  • Synthesis: Involves multistep reactions with β-D-ribofuranose derivatives and TMSOTf catalysis, contrasting with the target compound’s likely Pd-mediated coupling (inferred from ) .
  • Relevance : Demonstrates the versatility of thiophene in modifying nucleoside scaffolds for antiviral applications. The target compound’s ester-linked thiophene may exhibit distinct pharmacokinetic properties.
b) Quinoxaline-Thiophene Hybrids (Compounds 3–5)
  • Structure: Quinoxaline cores substituted with thiophene or ethylenedioxythiophene groups.
  • Synthesis: Utilizes Suzuki-Miyaura coupling (PdCl₂(PPh₃)₂) and Stille cross-coupling, achieving yields of 14.6–34.2%.
  • Electronic Properties: Thiophene and ethylenedioxythiophene enhance π-conjugation, relevant for optoelectronic materials. The target compound’s dichloroquinoline-thiophene combination may similarly influence charge transport properties.

Table 2: Thiophene-Containing Analogs

Compound Core Structure Synthesis Method Yield (%) Key Features
Target Compound Quinoline Not specified Ester linkage, Cl substituents
Compound 3 Quinoxaline Suzuki coupling 16.0 Thiophene aldehyde
Compound 5 Quinoxaline Stille coupling 34.2 Ethylenedioxythiophene
5-(Thiophene-2-yl)-Deoxyuridine Nucleoside Multistep glycosylation Antiviral potential

Biological Activity

(5,7-Dichloroquinolin-8-yl) thiophene-2-carboxylate, also referred to as CL-400152, is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including cytotoxicity against cancer cells, antimicrobial properties, and potential mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C14H7Cl2NO2S
  • Molecular Weight : 324.2 g/mol
  • Canonical SMILES : C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CS3)N=C1

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on the human breast cancer cell line MCF-7 using the MTT assay. The results indicated that this compound inhibits cell growth in a dose-dependent manner.

CompoundLC50 (µg/mL)Control (Nocodazole)
CL-400152<0.130.15

The LC50 value indicates the concentration required to kill 50% of the cells, showcasing the compound's potent anticancer properties compared to established drugs like nocodazole .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Quinoline derivatives, including those with thiophene moieties, have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, leading to altered physiological responses.
  • Oxidative Stress Modulation : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells .

Case Studies and Research Findings

  • In Vitro Studies : A comprehensive study demonstrated that derivatives of quinoline, including this compound, showed significant inhibition of cancer cell proliferation in vitro. The study utilized various assays to assess cell viability and proliferation rates across multiple concentrations .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives suggest that modifications at specific positions enhance biological activity. For instance, substituents that increase lipophilicity tend to improve cytotoxicity against cancer cells while maintaining low toxicity levels in normal cells .
  • Antiviral Potential : Recent studies have indicated that quinoline derivatives may possess antiviral properties, particularly against RNA viruses. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased antiviral activity .

Q & A

Q. What are the optimal synthetic routes for (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves coupling a thiophene-2-carboxylate moiety with a 5,7-dichloroquinoline scaffold. Key steps include:

  • Catalytic cross-coupling : Use PdCl₂(PPh₃)₂ (0.05–0.1 mmol) in anhydrous THF or DCM under nitrogen, with reaction times of 48–72 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields pure product. For example, similar quinoxaline-thiophene derivatives achieved 14–34% yields after purification .
  • Solvent selection : Dichloroethane or THF is preferred for reflux conditions to ensure solubility of intermediates .

Q. Table 1. Representative Reaction Conditions

ComponentExample ParametersReference
CatalystPdCl₂(PPh₃)₂ (0.1 mmol)
SolventTHF, anhydrous
Reaction Time48–72 hours
Purification MethodSilica gel column chromatography

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure, particularly for confirming chlorine positions on the quinoline ring .
  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., methyl quinoline-6-carboxylate derivatives ).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~327.17 g/mol).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, thiophene-carboxylate derivatives show binding affinity to inflammatory mediators .
  • QSAR studies : Correlate electronic properties (e.g., Cl substituent electronegativity) with observed antimicrobial or anticancer activities .

Q. How should researchers address contradictions in spectral data during structural analysis?

Methodological Answer:

  • Cross-validate techniques : If NMR signals conflict with X-ray data (e.g., unexpected coupling constants), rerun experiments under standardized conditions (e.g., 500 MHz NMR, DMSO-d₆) .
  • Dynamic effects : Consider rotameric equilibria or solvent polarity impacts on resonance splitting, as seen in thiophene-aldehyde derivatives .

Q. What strategies are effective for modifying the thiophene-quinoline scaffold to enhance pharmacological activity?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CN) at the thiophene 5-position to modulate electron density, as demonstrated in ethyl 5-(cyanomethyl)thiophene-2-carboxylate .
  • Heterocycle fusion : Replace the quinoline core with pyrazolo-oxazine hybrids to improve metabolic stability, mimicking strategies from pyrazolo-thiophene drug candidates .

Q. Table 2. Bioactivity Optimization Pathways

ModificationTarget ActivityReference
-CN at thiophene C5Antimicrobial enhancement
Coumarin-thiophene hybridAnticancer potential
Diarylquinoline designAnti-inflammatory

Q. How can researchers design experiments to validate the mechanism of action in anti-inflammatory pathways?

Methodological Answer:

  • In vitro assays : Measure COX-2 inhibition using ELISA kits and compare with indomethacin as a positive control .
  • Gene expression profiling : Use RT-qPCR to quantify TNF-α or IL-6 levels in macrophage models treated with the compound .

Q. What analytical methods resolve stability issues in aqueous formulations of this compound?

Methodological Answer:

  • HPLC stability studies : Monitor degradation products under pH 7.4 buffer at 37°C for 24 hours. Thiophene derivatives are prone to hydrolysis in acidic/basic conditions .
  • Excipient screening : Use cyclodextrins or PEG-400 to improve solubility, as validated for similar thiophene-carboxylates .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to handle non-merohedral twinning, common in halogenated heterocycles .
  • Hydrogen bonding analysis : Compare packing motifs with dichloroquinoline derivatives to identify stabilizing interactions .

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